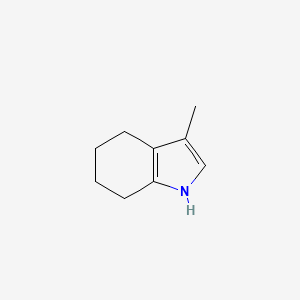

3-Methyl-4,5,6,7-tetrahydro-1H-indole

説明

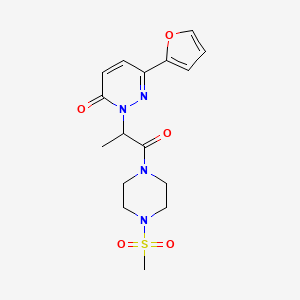

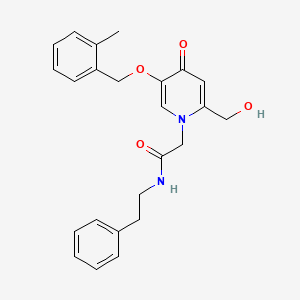

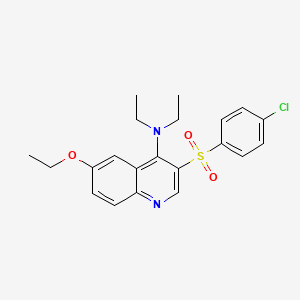

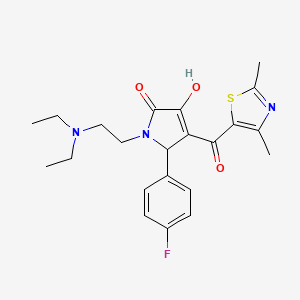

“3-Methyl-4,5,6,7-tetrahydro-1H-indole” is a chemical compound . It is a type of indole, which is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . A conventional method from cyclic β-keto esters has been used to synthesize a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters .Molecular Structure Analysis

The molecular structure of “3-Methyl-4,5,6,7-tetrahydro-1H-indole” is derived from the indole structure, which is a significant heterocyclic system .Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-4,5,6,7-tetrahydro-1H-indole” are part of the broader field of indole chemistry. Indoles, both natural and synthetic, show various biologically vital properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4,5,6,7-tetrahydro-1H-indole” include its molecular formula, molecular weight, and other related properties .科学的研究の応用

Synthesis and Chemical Properties

Alkylation and Protective Groups : 3-Methyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied for their alkylation properties. The use of bromoesters and benzenesulfonyl as a nitrogen protecting group is a notable example of this application (Masaguer, Ravina, & Fueyo, 1992).

Synthesis of Constrained Tryptophan Derivatives : This compound has been used in the synthesis of novel tryptophan analogues, which are important in peptide and peptoid conformation studies. These derivatives are designed to limit conformational flexibility, important in biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Biochemistry and Medicinal Chemistry

Sirtuin Inhibition : Tetrahydroindoles, including 3-Methyl-4,5,6,7-tetrahydro-1H-indole derivatives, have been identified as potential inhibitors of sirtuins, enzymes implicated in aging and metabolism. These compounds are explored for their therapeutic potential in various diseases (Vojacek et al., 2019).

Preparation of Tagged and Carrier-Linked Auxin : Derivatives of this compound have been used in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, an important plant hormone and human metabolite. This application highlights its importance in agricultural and medical research (Ilić et al., 2005).

Material Science and Photophysical Studies

Photodynamic Therapy and Material Chemistry : The electron-donating nature and rich photo-excited state of indole derivatives, including 3-Methyl-4,5,6,7-tetrahydro-1H-indole, make them suitable for applications in advanced materials chemistry, such as in photodynamic therapy (Ayari et al., 2020).

Fluorescence Probes and Sensitivity to Anions : New indole derivatives synthesized from this compound have shown significant spectral changes in fluorescence emission upon interaction with fluoride ions, indicating their potential as fluorescent probes in analytical chemistry (Pereira et al., 2010).

将来の方向性

特性

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKQZBFWQRZNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4,5,6,7-tetrahydro-1H-indole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2442694.png)